Cefotaxime-d3
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Overview
Description
Cefotaxime-d3 is a deuterated form of cefotaxime, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of cefotaxime. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefotaxime-d3 involves the incorporation of deuterium atoms into the cefotaxime molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves several steps, including:
Preparation of Deuterated Precursors: Synthesis of deuterated intermediates that will be used in the final steps of the synthesis.
Final Assembly: Combining the deuterated intermediates to form this compound.
Purification: Purification of the final product using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cefotaxime-d3 undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cefotaxime-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cefotaxime in biological systems.
Metabolism Studies: Helps in identifying the metabolic pathways and metabolites of cefotaxime.
Drug Interaction Studies: Used to investigate potential interactions between cefotaxime and other drugs.
Analytical Chemistry: Employed in mass spectrometry to trace and quantify cefotaxime in complex biological matrices.
Mechanism of Action
Cefotaxime-d3, like cefotaxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparison with Similar Compounds
Cefotaxime-d3 can be compared with other deuterated cephalosporins and third-generation cephalosporins. Some similar compounds include:
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin with a similar mechanism of action.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracing and quantification in biological systems.
Properties
Molecular Formula |
C16H17N5O7S2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1/i2D3 |
InChI Key |
GPRBEKHLDVQUJE-CXXZQAFYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
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